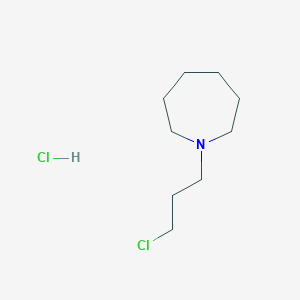

1-(3-Chloropropyl)azepane hydrochloride

Descripción

The exact mass of the compound 1-(3-Chloropropyl)azepane hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Chloropropyl)azepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropropyl)azepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(3-chloropropyl)azepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClN.ClH/c10-6-5-9-11-7-3-1-2-4-8-11;/h1-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEZLLGQUIRVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513610 | |

| Record name | 1-(3-Chloropropyl)azepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57616-77-0 | |

| Record name | NSC92177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chloropropyl)azepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-(3-Chloropropyl)azepane Hydrochloride (CAS 57616-77-0): A Core Building Block in Medicinal Chemistry and Receptor Ligand Synthesis

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex pharmacophores. 1-(3-Chloropropyl)azepane hydrochloride (CAS 57616-77-0) is a highly versatile, bifunctional alkylating agent widely utilized in the synthesis of central nervous system (CNS) therapeutics and receptor ligands[1]. By providing a pre-assembled azepanyl-propyl moiety, this reagent enables medicinal chemists to rapidly functionalize aromatic scaffolds, particularly in the development of Histamine H3 receptor antagonists and dual-acting acetylcholinesterase (AChE) inhibitors[2].

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and pharmacological applications of 1-(3-chloropropyl)azepane hydrochloride, designed to serve as a self-validating reference for research and development professionals.

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of this reagent is critical for optimizing reaction conditions, particularly regarding solubility and electrophilic reactivity.

| Property | Value |

| Chemical Name | 1-(3-Chloropropyl)azepane hydrochloride[1] |

| Synonyms | N-(3-Chloropropyl)hexamethyleneimine hydrochloride |

| CAS Number | 57616-77-0[1] |

| Molecular Formula | C₉H₁₈ClN · HCl (or C₉H₁₉Cl₂N)[1] |

| Molecular Weight | 212.16 g/mol [1] |

| Purity Standards | ≥ 95% (typically verified by HPLC/NMR)[1] |

| Storage Conditions | 2–8°C, desiccated, protected from moisture[1] |

Mechanistic Role in Drug Design: The Azepanyl-Propyl Pharmacophore

The incorporation of the 3-(azepan-1-yl)propyl group into a drug scaffold is not arbitrary; it is a highly calculated structural decision driven by structure-activity relationship (SAR) optimization[2].

-

The Azepane Ring (Steric & Lipophilic Profile): Compared to smaller nitrogen heterocycles like pyrrolidine (5-membered) or piperidine (6-membered), the 7-membered azepane ring introduces a larger hydrophobic surface area and distinct conformational flexibility. This bulk is highly advantageous for occupying deep, lipophilic allosteric or orthosteric pockets within G-protein coupled receptors (GPCRs)[3]. Furthermore, the tertiary amine acts as a critical hydrogen bond acceptor/protonation site at physiological pH.

-

The Propyl Linker (Spatial Geometry): The three-carbon alkyl chain serves as an optimal spacer. It provides the exact angstrom distance required between the basic nitrogen of the azepane ring and the core aromatic scaffold (e.g., a quinazolinone or phenoxy ring) to achieve high-affinity binding without inducing steric clash[4].

Synthesis and Handling Protocols

As a Senior Application Scientist, it is crucial to understand not just how to use this reagent, but how it is made and why it reacts the way it does. The synthesis relies on the chemoselective exploitation of differential leaving group kinetics.

Synthesis of 1-(3-Chloropropyl)azepane Hydrochloride

The industrial and bench-scale synthesis involves the N-alkylation of hexamethyleneimine (azepane) with 1-bromo-3-chloropropane[5].

Step-by-Step Methodology:

-

Preparation: Purge a dry, multi-neck round-bottom flask with argon. Charge the flask with 1-bromo-3-chloropropane (1.0 eq) and a biphasic or non-polar solvent system (e.g., cyclohexane/MTBE)[6].

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr generated during the reaction. This prevents the hexamethyleneimine from becoming protonated, which would render it non-nucleophilic and halt the reaction[6].

-

-

Amine Addition: Add hexamethyleneimine (1.0 eq) dropwise while maintaining the internal temperature strictly below 35°C using a cooling bath[5].

-

Causality: Bromide is a highly polarizable, excellent leaving group compared to chloride. Keeping the temperature low ensures strictly chemoselective Sₙ2 attack at the brominated carbon. Elevated temperatures would provide the activation energy necessary for the amine to attack the chlorinated carbon, leading to unwanted dimerization or oligomerization[3].

-

-

Workup & Salt Formation: Filter the inorganic salts, wash the organic layer with saturated NaHCO₃, and concentrate the free base[3]. Dissolve the resulting oil in dry diethyl ether and introduce anhydrous HCl gas to precipitate the hydrochloride salt.

-

Causality: The free base is susceptible to air oxidation and is difficult to handle. Conversion to the HCl salt yields a highly stable, weighable solid that extends shelf-life[1].

-

Application Protocol: Sₙ2 Alkylation of Target Scaffolds

To attach the azepanyl-propyl moiety to a target drug scaffold (e.g., a phenol to create an ether linkage), the following self-validating protocol is recommended.

Step-by-Step Methodology:

-

Activation: Dissolve the target phenol/amine scaffold (1.0 eq) in anhydrous DMF. Add Cesium Carbonate (Cs₂CO₃, 2.5 eq) and a catalytic amount of Sodium Iodide (NaI, 0.1 eq).

-

Causality: Cs₂CO₃ provides optimal basicity and solubility in DMF for complete deprotonation of the nucleophile. The NaI facilitates an in situ Finkelstein reaction, converting the relatively poor alkyl chloride of the reagent into a highly reactive alkyl iodide, drastically accelerating the Sₙ2 substitution[3].

-

-

Coupling: Add 1-(3-chloropropyl)azepane hydrochloride (1.2 eq). Heat the mixture to 70–80°C for 4–6 hours.

-

Validation: Monitor the reaction via LC-MS. The disappearance of the starting scaffold mass and the emergence of the [M+H]+ peak corresponding to the azepanyl-propyl adduct confirms successful coupling.

-

Isolation: Quench with ice water, extract with ethyl acetate, and wash extensively with brine to remove residual DMF. Purify via flash chromatography (DCM:MeOH gradient).

Caption: Workflow for Sₙ2 alkylation using 1-(3-chloropropyl)azepane hydrochloride via in situ Finkelstein catalysis.

Applications in Receptor Pharmacology

The most prominent application of 1-(3-chloropropyl)azepane hydrochloride is in the synthesis of non-imidazole Histamine H3 receptor antagonists [2].

Historically, H3 antagonists relied on an imidazole ring, which caused severe off-target effects (e.g., CYP450 inhibition). Modern drug design replaced the imidazole with non-aromatic nitrogen heterocycles like azepane[4]. When the azepanyl-propyl group is grafted onto scaffolds like pyridizinones or quinazolinones, the resulting ligands exhibit potent, selective H3 antagonism[2].

Because the H3 receptor functions primarily as a presynaptic autoreceptor, its antagonism blocks the Gi/o-coupled signaling pathway. This prevents the typical decrease in intracellular cAMP, thereby promoting the exocytosis of neurotransmitters such as histamine, acetylcholine, and dopamine—making these compounds highly valuable for treating neurodegenerative disorders, ADHD, and narcolepsy[4].

Caption: Mechanism of action for azepanyl-propyl based Histamine H3 receptor antagonists.

Analytical Characterization & Validation

To ensure the integrity of the synthesized azepanyl-propyl derivatives, rigorous analytical validation is required:

-

¹H NMR (CDCl₃ or DMSO-d₆): The successful incorporation of the azepanyl-propyl group is definitively marked by the appearance of a multiplet around 1.50–1.70 ppm (integrating for 8 protons of the azepane ring) and the shifting of the propyl chain protons. The terminal CH₂ adjacent to the basic nitrogen typically appears as a triplet near 2.50–2.60 ppm.

-

Mass Spectrometry (ESI-MS): The basic nature of the azepane nitrogen ensures excellent ionization in positive mode, yielding a strong [M+H]+ signal that serves as a rapid diagnostic tool during reaction monitoring.

References

- Schwindeman, J. A., et al. "Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds". US Patent US20010023305A1, 2001.

- Silva, A., et al. "Process for the preparation of chloroalkyl substituted cyclic amines". World Intellectual Property Organization Patent WO2023030667A1, 2023.

- Chatterjee, S., et al. "Pyridizinone derivatives and the use thereof as H3 inhibitors". US Patent US8247414B2 (Cephalon, Inc.), 2012.

Sources

- 1. 1-(3-Chloropropyl)azepane hydrochloride | 57616-77-0 [sigmaaldrich.com]

- 2. US8247414B2 - Pyridizinone derivatives and the use thereof as H3 inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Azepane Scaffold: A Versatile Framework for Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide to the Potential Research Applications of Azepane Derivatives

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has steadily emerged as a privileged structure in the field of medicinal chemistry. Its inherent three-dimensional conformation provides a versatile framework for diverse chemical substitutions, enabling the meticulous tuning of physicochemical and pharmacokinetic properties.[1] This structural flexibility allows azepane derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] This technical guide provides a comprehensive overview of the burgeoning research applications of azepane derivatives, with a focus on their therapeutic potential in oncology, neurodegenerative diseases, and infectious diseases. We will delve into the synthetic strategies, mechanisms of action, and provide field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

The Azepane Core: Synthetic Strategies and Structural Significance

The synthesis of the azepane ring can be accomplished through various strategies, including ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences.[3] A notable example is the synthesis of dibenzo[b,f]azepine derivatives, which form the core of several clinically important drugs. A common synthetic route involves the reaction of 5H-dibenzo[b,f]azepine-5-carbonyl chloride with various amines to introduce diverse functionalities.[4]

Experimental Protocol: Synthesis of (5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone

This protocol describes a representative synthesis of a dibenzo[b,f]azepine derivative, a key intermediate for various bioactive compounds.

Materials:

-

5H-dibenzo[b,f]azepine-5-carbonyl chloride

-

1-phenylpiperazine

-

Triethylamine

-

Dry dioxane

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-phenylpiperazine (0.64 g, 0.004 mol) and triethylamine (0.4 g, 0.6 mL, 0.004 mol) in 45 mL of dry dioxane.

-

To this solution, add a solution of 5H-dibenzo[b,f]azepine-5-carbonyl chloride (1 g, 0.004 mol) dissolved in 30 mL of dry dioxane dropwise under continuous magnetic stirring at room temperature.[4] A precipitate of triethylamine hydrochloride will gradually form.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Work-up the reaction mixture by filtering off the precipitate and concentrating the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield the desired (5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone.[4]

Characterization: The final product should be characterized using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), 1H-NMR, 13C-NMR, and Mass Spectrometry (MS) to confirm its identity and purity.[4]

Therapeutic Landscape of Azepane Derivatives

The unique structural features of the azepane scaffold have been exploited to develop potent and selective modulators of various biological targets, leading to promising applications in several therapeutic areas.

Oncology: Targeting Key Signaling Pathways

Azepane derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes like cell proliferation and survival.[2]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[5] Several azepine derivatives have been designed to inhibit this pathway, thereby inducing apoptosis and halting tumor progression. These inhibitors can act at various nodes within the pathway, disrupting the downstream signaling cascade that promotes cancer cell survival.

Modulation of the PI3K/Akt Signaling Pathway by Azepane Derivatives.

Mechanism of Action: PTPN2/PTPN1 Inhibition in Cancer Immunotherapy

Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[6] Their inhibition in cancer cells can enhance their sensitivity to immune checkpoint inhibitors and promote an anti-tumor immune response.[6][7] Azepane-containing derivatives are being explored as potent inhibitors of PTPN2 and PTPN1, offering a promising strategy for cancer immunotherapy.[8] By blocking these phosphatases, azepane derivatives can augment T-cell activation and effector functions, leading to enhanced tumor cell killing.[6][9]

Inhibition of PTPN2/PTPN1 by Azepane Compounds in Cancer Immunotherapy.

Quantitative Data: Anticancer Activity of Azepane Derivatives

The following table summarizes the in vitro cytotoxic activity of representative azepane derivatives against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(4-ethoxyphenyl)azepane-1-sulfonamide | MCF-7 (Breast Cancer) | 8.5 ± 0.7 | [10] |

| N-(4-ethoxyphenyl)azepane-1-sulfonamide | HCT116 (Colon Cancer) | 7.9 ± 0.6 | [10] |

| Dibenzo[b,f]azepine derivative 5e | Leukaemia SR | 13.05 ± 0.62 | [11] |

| Pyrrolo[1,2-a]azepine derivative 5b | HCT116 (Colon Cancer) | 0.0401 | [2] |

| Pyrrolo[1,2-a]azepine derivative 6 | HepG2 (Liver Cancer) | 0.0016 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of novel compounds.[12][13]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

Azepane derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the azepane derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 72 hours).[1][10]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined from this curve using non-linear regression analysis.[10][14][15]

Neurodegenerative Diseases: Targeting Amyloid-β Production

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[14] Azepane derivatives have shown promise as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ.[16][17]

Mechanism of Action: BACE1 Inhibition

BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides.[3][18] By inhibiting BACE1, azepane derivatives can reduce the production of Aβ, thereby potentially slowing the progression of Alzheimer's disease.[1][14]

Inhibition of Amyloid-β Production by Azepane-based BACE1 Inhibitors.

Experimental Protocol: BACE1 Inhibition Assay

This fluorogenic assay measures the ability of a compound to inhibit the enzymatic activity of BACE1.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate

-

Assay buffer

-

Azepane derivative test compounds

-

Known BACE1 inhibitor (positive control)

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the azepane test compounds and the positive control in assay buffer.

-

Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm).[19]

-

Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Infectious Diseases: Combating Microbial Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[20] Azepane derivatives have demonstrated promising activity against a range of bacteria and fungi.[21]

Quantitative Data: Antimicrobial Activity of Azepane Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of a representative azepane derivative against various microbial strains.

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyridobenzazepine derivative 8 | E. coli | 39 | [13] |

| Pyridobenzazepine derivative 8 | S. aureus | 39 | [13] |

| Pyridobenzazepine derivative 8 | P. aeruginosa | 78 | [13] |

| Azepanouvaol 8 | MRSA | ≤ 0.15 µM | [21] |

| 3-amino-3,4-seco-4(23)-en derivative of uvaol 21 | MRSA | ≤ 0.15 µM | [21] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[22][23]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Azepane derivative stock solution

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the azepane derivative in the broth medium in a 96-well plate.[1]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22] This can be determined visually or by measuring the optical density.

Conclusion and Future Directions

The azepane scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its inherent structural flexibility allows for the design of potent and selective modulators of a wide range of biological targets. The research applications highlighted in this guide, from oncology and neurodegenerative diseases to infectious diseases, underscore the significant potential of azepane derivatives in addressing unmet medical needs.

Future research in this area should continue to focus on the structure-activity relationship studies to further optimize the potency and selectivity of these compounds.[1] A deeper understanding of their mechanisms of action and safety profiles will be crucial for their successful translation into clinical applications. The continued exploration of novel synthetic methodologies will also be vital for expanding the chemical diversity of azepane libraries, paving the way for the discovery of the next generation of azepane-based therapeutics.

References

- Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. (2025). BenchChem.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2026). ResearchGate.

- Comparative Analysis of the Anticancer Efficacy of N-(4-ethoxyphenyl)azepane-1-sulfonamide. (2025). BenchChem.

- Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate.

- Application Notes and Protocols for Assessing the Anticancer Activity of Azepane-2,5-dione Derivatives. (2025). BenchChem.

- BACE1 Assay Kit. (n.d.). BPS Bioscience.

- Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. (2021). PMC.

- MTT assay protocol. (n.d.). Abcam.

- Synthesis of 5H-dibenzo(b,f)azepine-5-carboxylic acid [3-chloro-2- (substitutedphenyl). (n.d.). NISCair. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8AKqVlinyroHxHNw-5AfzwO8AEXutAxwpVP88K8SikzRr_V_EV4mf0rKNfdzrkYLLBs4Y82ABihdXpI6UKs9JIy4nsBFbljkM2tVhKYplbwwNEOybiQx7CMnV_7Nsa6Op8s4DJR3r_Gl-OTH2mFK92pnRv8AR17EJJniWJSG_ffTxsPjmFQRqvHAYBUlD

- Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay. (2025). BenchChem.

- The role of APP and BACE1 trafficking in APP processing and amyloid-β generation. (2013). PMC.

- PTPN2/1. (n.d.). AbbVie Science.

- How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma.

- Synthesis and antimicrobial activity of azepine and thiepine derivatives. (2016). ResearchGate.

- The PTPN1 and PTPN2 phosphatases are Cooperative Regulators of Cancer Cell Immune Evasion. (2025). Sciety.

- How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube.

- SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. (n.d.). Annals of the University of Bucharest.

- Cancer immunotherapy candidate provokes powerful dual response in cancer and immune cells. (2023). Broad Institute.

- Uncovering the individual immunotherapeutic roles of PTPN1 and PTPN2 in T cells during dual inhibition. (2025). PMC.

- Discovery of BACE1 Inhibitors for the Treatment of Alzheimer's Disease. (2017). IntechOpen.

- Practical Guide to Interpretation of Antimicrobial Susceptibility Test. (2017). WSAVA 2017 Congress.

- Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). PMC.

- What are BACE1 inhibitors and how do they work?. (2024). Patsnap Synapse.

- Foundational Research on the PI3K/Akt Signaling Pathway of Anticancer Agent 41. (2025). BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The role of APP and BACE1 trafficking in APP processing and amyloid-β generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PTPN2/1 [stage.abbviescience.com]

- 7. The PTPN1 and PTPN2 phosphatases are Cooperative Regulators of Cancer Cell Immune Evasion | Sciety [sciety.org]

- 8. Cancer immunotherapy candidate provokes powerful dual response in cancer and immune cells | Broad Institute [broadinstitute.org]

- 9. Uncovering the individual immunotherapeutic roles of PTPN1 and PTPN2 in T cells during dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language - Oreate AI Blog [oreateai.com]

- 17. biorxiv.org [biorxiv.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]

- 21. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. emerypharma.com [emerypharma.com]

- 23. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]

The Bicyclic Bridge to Complexity: An In-depth Technical Guide to the Mechanism of Action of 1-(3-Chloropropyl)azepane Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)azepane hydrochloride is a versatile reagent in organic synthesis, primarily utilized as a potent alkylating agent for the introduction of the azepan-1-ylpropyl moiety onto a diverse range of nucleophilic substrates. Its significance is particularly pronounced in the field of medicinal chemistry, where the azepane scaffold is a key structural component in numerous therapeutic agents. This guide elucidates the core mechanism of action, which proceeds not through a simple direct substitution, but via the formation of a highly reactive, transient bicyclic azepanium ion intermediate. We will explore the underlying principles governing its reactivity, provide field-proven insights into its application, and present detailed, representative protocols for its use in the N-alkylation of pharmaceutically relevant scaffolds.

Introduction: The Azepane Moiety in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in contemporary drug design. Its conformational flexibility and three-dimensional structure allow for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. Consequently, the azepane motif is found in a variety of approved pharmaceuticals, including the antihistamine Azelastine and the anti-diabetic agent Tolazamide. The efficient and controlled introduction of this key structural unit is therefore of paramount importance to drug development programs. 1-(3-Chloropropyl)azepane hydrochloride serves as a key building block for this purpose, offering a reliable method for the installation of a propyl-linked azepane group.

The Core Mechanism of Action: Unveiling the Bicyclic Azepanium Ion

The reactivity of 1-(3-chloropropyl)azepane hydrochloride is not dictated by a simple SN2 displacement of the chloride by a nucleophile. Instead, its potent alkylating ability is a direct consequence of an intramolecular cyclization to form a transient, yet highly reactive, bicyclo[4.1.0]azepanium ion (also referred to as a 1-azoniaspiro[3.6]decane system). This mechanistic pathway is well-documented for analogous haloalkylamines, such as 1-(3-chloropropyl)pyrrolidine, which forms a corresponding azetidinium ion.[1]

The process can be dissected into two key stages:

Stage 1: Intramolecular Cyclization (Rate-Determining Step)

In solution, the azepane nitrogen acts as an internal nucleophile, displacing the chloride on the propyl chain in an intramolecular SN2 reaction. This cyclization is the rate-determining step of the overall alkylation process. The hydrochloride salt form of the reagent necessitates the use of a base to liberate the free amine, which is the active species in this intramolecular cyclization.

Stage 2: Nucleophilic Ring-Opening

The resulting bicyclic azepanium ion is a highly strained, charged species. The four-membered ring fused to the seven-membered ring creates significant ring strain, rendering the methylene carbons of the four-membered ring highly electrophilic. An external nucleophile will readily attack one of these electrophilic carbons, leading to the opening of the four-membered ring and the formation of the final N-alkylated product. This ring-opening is a rapid process, driven by the release of ring strain.

This two-step mechanism has significant implications for the practical application of this reagent. The overall reaction rate is governed by the formation of the azepanium ion, not the concentration or nucleophilicity of the external nucleophile.

Applications in Drug Development: Synthesis of Azepane-Containing Scaffolds

The primary application of 1-(3-chloropropyl)azepane hydrochloride is in the N-alkylation of a wide variety of nucleophiles, particularly those found in pharmaceutically active molecules.

Table 1: Representative Nucleophiles for Alkylation with 1-(3-Chloropropyl)azepane

| Nucleophile Class | Functional Group | Resulting Structure | Relevance |

| Phenols | Ar-OH | Aryl ether | Common motif in GPCR ligands and enzyme inhibitors. |

| Indoles | Indole N-H | N-alkylated indole | Core structure of many alkaloids and neurological drugs. |

| Amines (Primary/Secondary) | R-NH2, R2NH | Tertiary amine/Quaternary ammonium salt | Found in a vast array of pharmaceuticals. |

| Thiols | R-SH | Thioether | Important in various bioactive compounds. |

While specific, publicly available protocols detailing the use of 1-(3-chloropropyl)azepane hydrochloride in the synthesis of marketed drugs like Azelastine are often proprietary, the general strategy involves the coupling of the azepane moiety to a suitable precursor. For instance, the synthesis of Azelastine involves the connection of an N-methyl-azepane unit to a phthalazinone core.[2][3] The use of reagents like 1-(3-chloropropyl)azepane hydrochloride represents a key strategy for forging such C-N bonds.

Experimental Protocols: A Guide for the Synthetic Chemist

The following protocols are representative examples of how 1-(3-chloropropyl)azepane hydrochloride can be employed in the N-alkylation of common, pharmaceutically relevant nucleophiles. These should be considered as starting points, and optimization may be necessary for specific substrates.

General Workflow for N-Alkylation

Representative Protocol: N-Alkylation of a Phenol

This protocol describes a general procedure for the O-alkylation of a phenolic substrate.

Materials:

-

Phenolic substrate (1.0 eq)

-

1-(3-Chloropropyl)azepane hydrochloride (1.2 eq)

-

Potassium carbonate (K2CO3), anhydrous (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a stirred suspension of the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous DMF, add a solution of 1-(3-chloropropyl)azepane hydrochloride (1.2 eq) in DMF.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Representative Protocol: N-Alkylation of an Indole

This protocol provides a general method for the N-alkylation of an indole derivative. The choice of a strong base is crucial to ensure deprotonation of the indole nitrogen and favor N-alkylation over C3-alkylation.

Materials:

-

Indole substrate (1.0 eq)

-

1-(3-Chloropropyl)azepane hydrochloride (1.2 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Water

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the indole substrate (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-(3-chloropropyl)azepane hydrochloride (1.2 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 6-18 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated indole.

Trustworthiness and Self-Validation: Critical Parameters and Causality

The success of alkylation reactions with 1-(3-chloropropyl)azepane hydrochloride hinges on several critical parameters, the understanding of which ensures reproducibility and high yields.

-

Basicity: The choice and stoichiometry of the base are paramount. For weakly acidic nucleophiles like phenols, a moderately strong base like potassium carbonate is often sufficient. However, for very weakly acidic nucleophiles such as indoles, a strong, non-nucleophilic base like sodium hydride is necessary to ensure complete deprotonation and prevent side reactions. The hydrochloride form of the reagent consumes one equivalent of base, which must be accounted for.

-

Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base and promote SN2-type reactions. Anhydrous conditions are crucial when using strong bases like NaH.

-

Temperature: The rate-determining formation of the azepanium ion is temperature-dependent. Higher temperatures generally accelerate the reaction, but may also promote side reactions. The optimal temperature must be determined empirically for each substrate.

-

Purity of the Reagent: The purity of 1-(3-chloropropyl)azepane hydrochloride is critical. Impurities can lead to the formation of byproducts that are difficult to separate from the desired product.

Conclusion

1-(3-Chloropropyl)azepane hydrochloride is a powerful and versatile tool for the incorporation of the medicinally important azepane moiety into a wide range of molecular scaffolds. Its mechanism of action, proceeding through a highly reactive bicyclic azepanium ion intermediate, provides a potent driving force for the alkylation of even weakly nucleophilic substrates. A thorough understanding of this mechanism, coupled with careful control of reaction parameters, enables the synthetic chemist to harness the full potential of this valuable reagent in the pursuit of novel and complex molecular architectures for drug discovery and development.

References

-

Azelastine - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

-

(2012). Synthetic technology of azelastine hydrochloride. Eureka | Patsnap. Retrieved from [Link]

-

(2021). Azepanium ionic liquids. Green Chemistry (RSC Publishing). Retrieved from [Link]

- (2012). Synthetic technology of azelastine hydrochloride. Eureka | Patsnap.

- (2021). Azelastine hydrochloride, and preparation method and application thereof. Google Patents.

-

(2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. Retrieved from [Link]

-

Ashworth, I. W., Chan, L. C., Cox, B. G., McFarlane, I. M., & Phillips, A. R. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry, 84(8), 4754–4762. [Link]

Sources

Comprehensive Solubility Profile and Solvation Mechanics of 1-(3-Chloropropyl)azepane Hydrochloride

Executive Summary

1-(3-Chloropropyl)azepane hydrochloride (CAS 57616-77-0) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. Structurally comprising a lipophilic seven-membered azepane ring, a flexible propyl linker, a reactive alkyl chloride, and a protonated tertiary amine stabilized as a hydrochloride salt, its physicochemical behavior is distinctly amphiphilic.

This whitepaper provides an in-depth, mechanistically grounded guide to its solubility profile, designed to assist researchers in optimizing reaction conditions, extraction protocols, and formulation strategies.

Physicochemical Profiling & Structural Causality

The solubility of 1-(3-Chloropropyl)azepane hydrochloride is fundamentally dictated by the thermodynamic tug-of-war between its crystal lattice energy and the solvation energy provided by the solvent.

-

The Hydrochloride Salt Effect : In drug development, hydrochloride salts are predominantly selected to drastically enhance aqueous solubility . The ionic bond between the positively charged azepanium nitrogen and the chloride counterion forms a highly stable crystalline lattice. To dissolve this compound, a solvent must possess a sufficiently high dielectric constant (ε) to overcome the electrostatic attraction between these ions.

-

The Lipophilic Azepane Core : While the salt form drives polar solubility, the bulky, aliphatic azepane ring and the chloropropyl chain impart significant lipophilicity. This dual nature allows the compound to exhibit moderate solubility in polar organic solvents, unlike purely inorganic salts.

Mechanistic Causality of Solvation

-

Protic Solvents (Water, Methanol) : Water (ε ≈ 80) and methanol (ε ≈ 33) are excellent solvents for this compound. The mechanism relies on robust ion-dipole interactions. The solvent's hydrogen bond donors (O-H) strongly solvate the chloride anion, while the oxygen lone pairs stabilize the bulky azepanium cation.

-

Polar Aprotic Solvents (DMSO, DMF) : DMSO (ε ≈ 47) is a potent hydrogen bond acceptor but a poor donor. It effectively solvates the azepanium cation via its oxygen atom but leaves the chloride anion relatively "naked" and reactive. This makes DMSO an ideal solvent for utilizing this compound in nucleophilic substitution (SN2) reactions, a principle observed in similar chloroalkylamine hydrochlorides .

-

Non-Polar Solvents (Hexane, Toluene) : These solvents (ε < 3) lack the ability to disrupt the ionic lattice. The enthalpy of solvation is far too low to overcome the lattice energy, resulting in near-zero solubility.

-

The Common Ion Effect : When formulating or extracting this compound in chloride-rich media (e.g., brine washes or physiological buffers), the solubility will precipitously drop. The presence of excess Cl⁻ shifts the equilibrium toward the solid crystalline state, a well-documented phenomenon in the dissolution of pharmaceutical hydrochloride salts .

Figure 1: Thermodynamic solvation pathway of hydrochloride salts in polar media.

Solubility Matrix in Common Lab Solvents

The following table synthesizes the predicted quantitative solubility ranges based on the structural thermodynamics of the azepanium hydrochloride pharmacophore.

| Solvent | Dielectric Constant (ε) | Predicted Solubility Range | Mechanistic Rationale |

| Water | ~80.1 | > 100 mg/mL (Highly Soluble) | Strong ion-dipole interactions; full hydration of azepanium and Cl⁻ ions. |

| Methanol | ~33.0 | 30 - 50 mg/mL (Soluble) | Good hydrogen bond donor capacity; stabilizes both cation and anion. |

| DMSO | ~46.7 | 20 - 40 mg/mL (Soluble) | Excellent cation solvation via oxygen lone pairs; poor anion solvation. |

| Acetone | ~20.7 | < 5 mg/mL (Sparingly Soluble) | Insufficient dielectric constant to fully overcome crystal lattice energy. |

| Hexane | ~1.9 | < 0.1 mg/mL (Insoluble) | Non-polar; incapable of disrupting ionic bonds; enthalpy of solvation is negligible. |

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate precise, lab-specific quantitative data for 1-(3-Chloropropyl)azepane hydrochloride, the isothermal shake-flask method is the gold standard. This protocol is designed with internal validation checkpoints to ensure true thermodynamic equilibrium is reached, preventing false-low readings from slow dissolution kinetics.

Step-by-Step Methodology:

-

Preparation : Add an excess amount of 1-(3-Chloropropyl)azepane hydrochloride (e.g., 500 mg) to a 10 mL borosilicate glass vial containing 5 mL of the target solvent.

-

Equilibration : Seal the vial tightly with a PTFE-lined cap and place it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C . Agitate at 150 rpm.

-

Validation Checkpoint (Crucial) : Extract 0.5 mL aliquots at 24 hours and 48 hours . If the concentration difference between the two time points is <2% , thermodynamic equilibrium is validated. If the variance is >2%, the system is still kinetically shifting; continue agitation for another 24 hours.

-

Phase Separation : Centrifuge the extracted aliquots at 10,000 rpm for 15 minutes to pellet undissolved microcrystals. Alternatively, filter through a 0.45 µm PTFE syringe filter. Expert Note: Discard the first 0.2 mL of the filtrate to saturate the filter membrane's binding sites, preventing artificial analyte loss.

-

Quantification : Dilute the supernatant appropriately. Because 1-(3-Chloropropyl)azepane lacks a strong UV chromophore (no aromatic rings), standard HPLC-UV is prone to poor sensitivity. Analyze via HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) . For highly volatile solvents (e.g., methanol, acetone), gravimetric evaporation of a known volume can serve as a robust orthogonal validation.

Figure 2: Standardized isothermal shake-flask workflow for solubility determination.

References

-

Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

-

Lin, S. Y., et al. (1972). Effects of diffusion layer pH and supersaturation on the dissolution of pharmaceutical acids, bases and their respective sodium and hydrochloride salts. ProQuest Dissertations and Theses. Available at:[Link]

Physicochemical Profiling and Form Characterization of 1-(3-Chloropropyl)azepane Hydrochloride

Executive Summary

1-(3-Chloropropyl)azepane hydrochloride (CAS: 57616-77-0) is a critical synthetic building block utilized extensively in the development of neurotropic and psychotropic agents, as well as various azepane-derived pharmaceuticals. For researchers and drug development professionals, understanding the physical appearance, thermodynamic stability, and handling requirements of this intermediate is paramount. This whitepaper provides an in-depth technical analysis of the compound's physical form, the causality behind its solid-state properties, and a self-validating analytical protocol for its characterization.

Thermodynamic Causality of the Solid State

The physical appearance of a chemical intermediate directly dictates its utility in scalable pharmaceutical manufacturing. The free base form of 1-(3-Chloropropyl)azepane is typically an oily liquid. This is due to the high conformational flexibility of the seven-membered azepane ring combined with the low rotational barrier of the aliphatic propyl chain, which prevents efficient molecular packing.

To engineer a compound suitable for precise gravimetric dosing and long-term stability, it is synthesized as a hydrochloride salt. The protonation of the azepane nitrogen by hydrochloric acid introduces strong ionic interactions between the cation and the chloride counterion. This thermodynamic shift dramatically increases the crystal lattice energy, forcing the molecules into a highly ordered, rigid state[1]. Consequently, the physical form of 1-(3-Chloropropyl)azepane hydrochloride manifests as a solid powder or crystals [2].

Quantitative Physicochemical Properties

The following table summarizes the core quantitative data associated with the physical and chemical profile of the compound[3]:

| Parameter | Value / Description |

| Chemical Name | 1-(3-Chloropropyl)azepane hydrochloride |

| CAS Number | 57616-77-0 |

| Molecular Formula | C₉H₁₈ClN · HCl (or C₉H₁₉Cl₂N) |

| Molecular Weight | 212.16 g/mol |

| Physical Form | Powder or crystals |

| Purity Target | ≥ 95.0% |

| Storage Temperature | 2°C to 8°C |

Self-Validating Protocol for Form and Purity Characterization

To ensure the integrity of the crystalline form and rule out amorphous transitions or degradation, scientists must employ a self-validating analytical workflow. The following step-by-step methodology ensures that every data point is internally verified against a known standard.

Step 1: System Suitability and Calibration

-

Action: Before analyzing the sample, calibrate the Powder X-Ray Diffractometer (PXRD) using a NIST-traceable standard (e.g., Silicon powder SRM 640f).

-

Causality: This self-validating step ensures that any peak shifts observed in the sample's diffractogram are due to genuine polymorphic differences or lattice variations, rather than instrumental drift.

Step 2: Visual and Microscopic Inspection

-

Action: Disperse 1–2 mg of the powder in a non-swelling immersion oil and examine it under Polarized Light Microscopy (PLM).

-

Causality: The observation of birefringence confirms crystallinity. A lack of birefringence immediately flags the presence of an amorphous phase or moisture-induced deliquescence, prompting an immediate halt to further downstream processing.

Step 3: Thermal Profiling via DSC

-

Action: Load 3–5 mg of the crystalline powder into a sealed aluminum pan with a pinhole. Run Differential Scanning Calorimetry (DSC) from 25°C to 250°C at a ramp rate of 10°C/min under a nitrogen purge.

-

Causality: The pinhole is a critical experimental choice; it allows volatile impurities (such as residual synthesis solvents or absorbed ambient moisture) to escape. This separates the broad endothermic desolvation peak from the sharp endothermic melting point of the pure crystalline salt, preventing data convolution.

Step 4: Chemical Purity Verification (HPLC)

-

Action: Dissolve the sample in a highly buffered mobile phase (pH < 5.0) to maintain the protonated state and prevent free-base conversion during the chromatographic run.

-

Validation Check: Inject a known reference standard of 1-(3-Chloropropyl)azepane hydrochloride. The retention time of the primary peak in the sample batch must match the reference standard within a strict ±2.0% tolerance window to validate chemical identity.

Workflow Visualization

The logical relationship between these analytical steps is mapped below. This workflow ensures that structural, thermodynamic, and chemical data are cross-validated before the batch is approved for pharmaceutical synthesis.

Analytical workflow for the physical form and purity validation of azepane hydrochloride salts.

Environmental Sensitivities and Storage Causality

The physical appearance of 1-(3-Chloropropyl)azepane hydrochloride as a free-flowing powder is highly dependent on its storage conditions. The compound is strictly recommended to be stored under refrigeration at 2°C to 8°C .

The Causality of Refrigeration: The terminal alkyl chloride moiety on the propyl chain is a potential electrophile. If the crystalline powder is exposed to ambient moisture (due to the inherent hygroscopicity of hydrochloride salts), it can undergo localized deliquescence—a process where the solid dissolves in its own absorbed water. In this micro-aqueous environment, elevated ambient temperatures provide the activation energy required for the slow nucleophilic substitution (hydrolysis) of the alkyl chloride into an alcohol. Storing the compound at 2–8°C lowers the kinetic energy of the system, effectively arresting this degradation pathway and preserving both the crystalline structure and the >95% chemical purity.

References

-

ChemSrc. "1-(3-chloropropyl)azepane hydrochloride CAS#: 57616-77-0 Physical and Chemical Properties". ChemSrc Database. Available at: [Link]

-

Bio-Fount. "57616-77-0 | 1-(3-chloropropyl)azepane hydrochloride Biological Reagents". Bio-Fount. Available at:[Link]

Sources

Advanced Synthesis Protocol: N- and O-Alkylation Workflows Using 1-(3-Chloropropyl)azepane Hydrochloride

Executive Summary & Pharmacological Rationale

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation, lipophilicity, and basicity make it an ideal pharmacophore for modulating G-protein-coupled receptors (GPCRs) and central nervous system (CNS) targets. Specifically, azepane-appended compounds have demonstrated exceptional efficacy as [1] and [2]. Furthermore, recent drug discovery efforts have highlighted their potential as for Alzheimer's disease therapeutics[3].

1-(3-Chloropropyl)azepane hydrochloride (CAS: 57616-77-0) serves as a versatile, bifunctional building block for introducing this critical moiety into novel drug candidates. This application note provides field-proven, self-validating protocols for the O-alkylation of phenols and the N-alkylation of heterocycles using this reagent.

Mechanistic Causality: Reagent Design & Reaction Dynamics

To ensure a high-yielding synthesis, it is critical to understand the physical chemistry of the reagents involved:

-

Why the Hydrochloride Salt? Free 3-haloalkylamines are notoriously unstable. The unprotonated tertiary amine can undergo spontaneous intramolecular nucleophilic substitution, cyclizing to form a highly reactive azetidinium intermediate. This leads to rapid polymerization and reagent degradation. Utilizing the hydrochloride salt protonates the azepane nitrogen, rendering it non-nucleophilic and ensuring long-term shelf stability.

-

In Situ Liberation: During the reaction, an excess of base (e.g., K2CO3 ) is required. The first equivalent neutralizes the HCl salt, liberating the free base electrophile in situ. This keeps the steady-state concentration of the free base low, favoring the desired intermolecular SN2 reaction over unwanted intramolecular cyclization.

-

Finkelstein Catalysis: The primary chloride is a moderately effective leaving group. The addition of catalytic Potassium Iodide (KI) drives a Finkelstein reaction, transiently converting the alkyl chloride into an alkyl iodide. Iodine is a vastly superior leaving group, which significantly lowers the activation energy of the subsequent SN2 attack, increasing yields and reducing reaction times.

Reaction Pathway Visualization

Workflow for SN2 alkylation using 1-(3-Chloropropyl)azepane hydrochloride.

Experimental Protocols

Protocol A: O-Alkylation of Phenolic Pharmacophores

Objective: Synthesize basic ethers (e.g., biphenyloxy-propyl-azepane derivatives) via the coupling of a phenol with 1-(3-chloropropyl)azepane.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic compound (1.0 equiv) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

-

Base Activation: Add finely powdered, anhydrous K2CO3 (3.0 equiv). Stir the suspension at room temperature for 15 minutes.

-

Self-Validation: A slight color change (often a shift toward yellow) indicates the successful deprotonation of the phenol to the highly nucleophilic phenoxide anion.

-

-

Electrophile Addition: Add 1-(3-Chloropropyl)azepane hydrochloride (1.2 equiv) followed by KI (0.1 equiv).

-

Reaction: Attach a reflux condenser, purge the system with inert gas (N₂/Ar), and heat the mixture to 80 °C for 12–16 hours.

-

Acid-Base Workup (Purification):

-

Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate in vacuo.

-

Dissolve the crude residue in Ethyl Acetate (EtOAc) and extract with 1M HCl (3 × 20 mL).

-

Causality: The target azepane compound becomes protonated and partitions into the aqueous layer. Unreacted phenol and neutral impurities remain in the organic layer, which is discarded.

-

Basify the isolated aqueous layer with 2M NaOH until pH > 10.

-

Self-Validation: The aqueous layer will turn cloudy/milky as the basic amine product oils out of solution.

-

Extract the basified aqueous layer with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield the pure azepane-appended product.

-

Protocol B: N-Alkylation of Heterocycles (e.g., Indoles/Benzimidazoles)

Objective: Introduce the azepane-propyl moiety onto a secondary heterocyclic amine.

Step-by-Step Methodology:

-

Preparation: Dissolve the heterocycle (1.0 equiv) in anhydrous DMF (0.15 M). Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in small portions.

-

Causality: Heterocyclic N-H bonds (pKa ~16) require a stronger base than phenols (pKa ~10) to generate the nucleophilic nitrogen anion.

-

Self-Validation: Immediate effervescence (H₂ gas evolution) visually confirms the active deprotonation of the heterocycle.

-

-

Electrophile Addition: After stirring for 30 minutes at 0 °C, add 1-(3-Chloropropyl)azepane hydrochloride (1.2 equiv) portion-wise. Adding it slowly prevents a rapid, exothermic neutralization of the HCl salt by NaH.

-

Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 8–12 hours.

-

Workup & DMF Removal:

-

Carefully quench the reaction with ice water to destroy any unreacted NaH.

-

Extract the aqueous mixture with EtOAc (3 × 30 mL).

-

Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL).

-

Causality: DMF is highly soluble in EtOAc. Washing with aqueous LiCl aggressively alters the partition coefficient, pulling DMF into the aqueous phase and preventing it from contaminating the final product.

-

Dry over Na2SO4 , concentrate, and purify via silica gel chromatography (Eluent: 90:9:1 DCM:MeOH:NH₄OH).

-

Quantitative Data & Optimization Parameters

The following table summarizes the optimized reaction parameters for various nucleophile classes when reacting with 1-(3-Chloropropyl)azepane hydrochloride.

| Reaction Type | Target Nucleophile | Base (Equiv) | Solvent | Catalyst | Temp (°C) | Typical Yield |

| O-Alkylation | Phenols | K2CO3 (3.0) | MeCN | KI (0.1 eq) | 80 | 75–90% |

| N-Alkylation | Indoles / Pyrroles | NaH (2.5) | DMF | None | 0 to 25 | 65–85% |

| N-Alkylation | Benzimidazoles | Cs2CO3 (3.0) | DMF | KI (0.1 eq) | 80 | 70–85% |

| S-Alkylation | Thiophenols | K2CO3 (2.5) | Acetone | None | 60 | 80–95% |

References

-

Łażewska, D., et al. "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 2017. URL:[Link]

-

"Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity." MDPI (Molecules), 2021. URL:[Link]

-

"Histamine H3 Receptor as a Drug Discovery Target." Journal of Medicinal Chemistry, 2021. URL:[Link]

Sources

Application Note: Exploiting Azepane Scaffolds for Novel 3D Chemical Space in Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Methodologies, and In Vitro Profiling Protocols

Executive Summary & Pharmacological Rationale

Azepane (hexamethyleneimine) is a seven-membered saturated nitrogen heterocycle. While five- and six-membered N-heterocycles (e.g., pyrrolidine, piperidine) have traditionally dominated the pharmaceutical landscape, azepanes represent a highly privileged, yet historically underexplored, 3D chemical space[1]. Recent structural diversity analyses of FDA and EMA-approved pharmaceuticals highlight a growing integration of seven-membered heterocycles into clinical candidates[2].

The Causality of Scaffold Selection: Why transition from a piperidine to an azepane core during hit-to-lead optimization?

-

Vectorial Projection: Expanding the ring size allows the heterocycle to adopt unique puckered, twist-chair, and boat conformations. This flexibility enables the precise 3D projection of substituents into binding pockets that are sterically inaccessible to rigid six-membered rings.

-

Physicochemical Tuning: Azepanes generally exhibit slightly higher lipophilicity and basicity (pKa ~10.5–11.0) compared to their piperidine analogs. This increased basicity enhances target residence time via stronger salt-bridge formations with acidic residues in the target protein, while the lipophilicity drives excellent blood-brain barrier (BBB) penetration, making the scaffold highly desirable for neuropharmacology[3].

Over 20 azepane-based drugs have been approved by the FDA, validating the safety and pharmacokinetic viability of this motif[4].

Table 1: Representative FDA-Approved Azepane-Containing Therapeutics

| Drug Name | Scaffold Motif | Primary Target | Therapeutic Indication |

| Azelastine | Azepane | Histamine H₁ Receptor | Antihistamine / Allergy |

| Tolazamide | Azepane | SUR1 (K-ATP channel) | Type 2 Diabetes |

| Benazepril | Benzazepine | Angiotensin-Converting Enzyme | Hypertension |

| Mecillinam | Azepane | Penicillin-Binding Protein 2 | Bacterial Infections |

Strategic Drug Discovery Workflow

The integration of azepane scaffolds requires a synchronized approach between synthetic elaboration and biological screening.

Workflow for the integration of azepane scaffolds into targeted drug discovery programs.

Advanced Synthetic Methodology: Skeletal Editing

Historically, the de novo synthesis of highly substituted azepanes relied on ring-closing metathesis or lactam reduction, which often suffered from poor regioselectivity and low functional group tolerance. A paradigm-shifting protocol involves the dearomative ring-expansion of nitroarenes [1].

Mechanistic pathway for the dearomative ring-expansion of nitroarenes to saturated azepanes.

Protocol 1: Photochemical Dearomative Ring-Expansion to Saturated Azepanes

This protocol details the conversion of widely available nitrobenzenes into functionalized azepanes.

Materials:

-

p-Substituted nitrobenzene (1.0 equiv)

-

Diethylamine (Et₂NH, 8.0 equiv)

-

Triisopropyl phosphite (P(Oi-Pr)₃, 20.0 equiv)

-

10% Palladium on Carbon (Pd/C)

Step-by-Step Methodology:

-

Photochemical Reaction Setup: In an oven-dried vial under a nitrogen atmosphere, dissolve the nitroarene in neat diethylamine and triisopropyl phosphite.

-

Causality: Triisopropyl phosphite acts as a highly effective oxygen acceptor (reductant). It facilitates the deoxygenation of the nitro group, generating a reactive intermediate that drives N-insertion into the benzenoid ring[1].

-

-

Irradiation: Irradiate the mixture with blue light (400 nm) at room temperature for 24–48 hours.

-

Causality: The choice of 400 nm irradiation is critical. The resulting 3H-azepine intermediate also absorbs in the high 300/low 400 nm range; utilizing controlled blue light prevents over-excitation and subsequent photochemical degradation of the newly formed ring[1].

-

-

Intermediate Isolation: Concentrate the mixture in vacuo and purify the 3H-azepine intermediate via flash column chromatography (silica gel, hexane/EtOAc gradient).

-

Hydrogenolysis: Dissolve the purified 3H-azepine in methanol. Add 10% Pd/C (10 wt%) and stir under a hydrogen atmosphere (1 atm) for 12 hours at room temperature.

-

Self-Validation Checkpoint (LC-MS): Monitor the reaction continuously via LC-MS. The protocol is validated when the UV trace shows complete consumption of the 3H-azepine, and the mass spectrometer detects the strict [M+H]⁺ peak corresponding to the fully saturated azepane. Filter through Celite to yield the final scaffold.

Biological Evaluation: Neuropharmacology Profiling

Azepane derivatives, particularly N-benzylated bicyclic azepanes, have recently emerged as highly potent inhibitors of monoamine transporters, specifically the norepinephrine (NET) and dopamine (DAT) transporters[3].

Protocol 2: In Vitro Monoamine Transporter Inhibition Assay

A self-validating fluorescence-based assay to determine the IC₅₀ of azepane hits against DAT/NET.

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK293 cells stably expressing human DAT or NET in 96-well black, clear-bottom plates until 80% confluency is reached.

-

Compound Dilution: Prepare a 10-point serial dilution of the azepane test compound (10 µM to 0.1 nM) in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

-

Pre-Incubation: Aspirate culture media, wash cells twice with assay buffer, and add 50 µL of the compound dilutions to the wells. Incubate for 30 minutes at 37°C.

-

Causality: Pre-incubation is mandatory. It allows the highly lipophilic azepane derivative to partition into the lipid bilayer and reach thermodynamic equilibrium with the transporter's orthosteric site before the introduction of the competitive substrate.

-

-

Substrate Addition: Add 50 µL of a fluorescent neurotransmitter analog (e.g., ASP⁺) to all wells. Incubate for an additional 45 minutes in the dark.

-

Detection: Measure intracellular fluorescence using a microplate reader (Excitation: 475 nm / Emission: 585 nm).

-

Self-Validation Checkpoint (Z'-Factor Calculation): Include Desipramine (10 µM) as a positive control (100% inhibition) and 0.1% DMSO as a negative control (0% inhibition). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

-

Validation Rule: The assay data is only considered reliable and self-validated if the Z'-factor is ≥ 0.5 , proving that the observed inhibition is statistically significant and not an artifact of well-to-well variability.

-

Table 2: Comparative In Vitro Profiling (Illustrative SAR Data)

Quantitative data demonstrating the superiority of the azepane ring expansion in neuropharmacological targeting[3].

| Scaffold Core | ClogP (est.) | pKa (est.) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |

| N-Benzylpiperidine (6-membered) | 2.8 | 9.8 | > 500 | > 800 |

| N-Benzylazepane (7-membered) | 3.2 | 10.4 | 85 | 110 |

References

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review European Journal of Medicinal Chemistry 4

-

Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes Nature Chemistry 1

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Journal of Medicinal Chemistry 3

-

Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) RSC Advances 2

Sources

- 1. idus.us.es [idus.us.es]

- 2. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Standard Reaction Conditions for 1-(3-Chloropropyl)azepane Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(3-Chloropropyl)azepane hydrochloride (CAS: 57616-77-0)

Introduction & Scope

1-(3-Chloropropyl)azepane hydrochloride is a highly versatile bifunctional building block widely utilized in medicinal chemistry to introduce the 3-(azepan-1-yl)propyl pharmacophore[1]. This lipophilic, basic side chain is a privileged motif found in numerous central nervous system (CNS) agents, histamine H3 receptor antagonists, and multi-target-directed ligands (e.g., cholinesterase/HDAC inhibitors)[2]. Because the free base of this compound is prone to auto-quaternization (forming a spiro-azetidinium intermediate), it is commercially supplied and stored as a stable hydrochloride salt.

This application note details the causal mechanistic principles, optimized quantitative parameters, and self-validating protocols required to successfully execute nucleophilic substitution ( SN2 ) reactions using this reagent.

Mechanistic Principles & Causality (E-E-A-T)

Successful alkylation with 1-(3-Chloropropyl)azepane hydrochloride requires overcoming two primary chemical hurdles: the neutralization of the salt and the relatively poor leaving-group ability of the chloride ion.

-

Dual-Role Base Requirement: Because the reagent is an HCl salt, the reaction demands at least 2.0 to 3.0 equivalents of base. The first equivalent is consumed immediately to neutralize the hydrochloride salt and liberate the reactive free base in situ. The remaining base is required to deprotonate the target nucleophile (e.g., phenol, amine, or thiol) to increase its nucleophilicity.

-

The Finkelstein Catalytic Cycle: Alkyl chlorides undergo SN2 displacement sluggishly. Heating the reaction simply to force the substitution often leads to unwanted E2 elimination side-products (yielding 1-allyl-azepane). To circumvent this, the reaction is subjected to Finkelstein conditions [3][4]. By adding a catalytic or stoichiometric amount of Potassium Iodide (KI) or Sodium Iodide (NaI), the alkyl chloride is converted in situ into 1-(3-iodopropyl)azepane. Iodide is both an excellent nucleophile and a superior leaving group, effectively acting as a catalyst that lowers the activation energy of the rate-determining SN2 step.

-

Solvent Selection: Polar aprotic solvents such as Acetone, Acetonitrile (MeCN), or Dimethylformamide (DMF) are strictly required. These solvents solvate the cations (e.g., K+ , Na+ ) while leaving the nucleophilic anions "naked" and highly reactive, accelerating the bimolecular substitution.

Finkelstein-Assisted Alkylation Pathway

Fig 1. Chemical logic of the Finkelstein-assisted SN2 alkylation mechanism.

Quantitative Reaction Parameters

The optimal conditions vary depending on the pKa and steric hindrance of the nucleophile. The following table summarizes the field-proven stoichiometric and thermodynamic parameters for standard transformations.

| Nucleophile Type | Example Substrates | Base (Equivalents) | Catalyst (Eq) | Solvent | Temp (°C) | Time (h) |

| Oxygen (Phenols) | Phenols, Hydroxyindoles | K2CO3 or Cs2CO3 (3.0 eq) | KI (0.2 - 1.0 eq) | Acetone or MeCN | 60 - 80 | 12 - 18 |

| Nitrogen (Amines) | Secondary amines, Piperazines | DIPEA or K2CO3 (3.0 eq) | KI (0.5 - 1.0 eq) | MeCN or DMF | 80 - 100 | 16 - 24 |

| Nitrogen (Amides) | Indoles, Lactams, Amides | NaH (60% in oil) (2.5 eq) | NaI (0.1 - 0.5 eq) | DMF or THF | 0 to 60 | 4 - 12 |

| Sulfur (Thiols) | Thiophenols, Alkyl thiols | K2CO3 (2.5 eq) | None required | DMF or MeCN | 25 - 50 | 2 - 6 |

Note: Thiols are highly nucleophilic and typically do not require Finkelstein catalysis to displace the primary chloride.

Standardized Experimental Protocols

Protocol A: O-Alkylation of Phenols (Self-Validating System)

This protocol utilizes a mild base and Finkelstein catalysis, ideal for attaching the azepane-propyl tail to phenolic hydroxyl groups without degrading sensitive functional groups.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

-

Deprotonation: Add finely powdered, anhydrous K2CO3 (3.0 eq). Stir the suspension at room temperature for 30 minutes. Self-Validation Check: A color change (often yellow/orange) indicates the formation of the phenoxide anion.

-

Catalyst & Reagent Addition: Add Potassium Iodide (KI) (0.5 eq) followed by 1-(3-Chloropropyl)azepane hydrochloride (1.2 eq).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 16 hours.

-

Reaction Monitoring: Monitor via TLC (DCM:MeOH 9:1 with 1% NH4OH ). The product will stain positive with Dragendorff's reagent (indicating the presence of the tertiary amine) and will be highly polar compared to the starting phenol.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts ( KCl , unreacted K2CO3 ). Wash the filter cake with EtOAc.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine. Dry the organic layer over anhydrous Na2SO4 .

-

Purification: Concentrate and purify via flash column chromatography (Silica gel, DCM to 10% MeOH in DCM + 1% Et3N ) to afford the free base product.

Protocol B: N-Alkylation of Indoles/Amides

For less nucleophilic nitrogen atoms (e.g., indole nitrogen or amides), a stronger base ( NaH ) is required to generate the nucleophilic anion.

Step-by-Step Methodology:

-

Preparation: Dissolve the indole/amide (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in portions. Self-Validation Check: Hydrogen gas evolution (bubbling) will be observed. Wait until bubbling ceases (approx. 30 mins).

-

Reagent Addition: Add 1-(3-Chloropropyl)azepane hydrochloride (1.1 eq) and NaI (0.2 eq) to the mixture at 0 °C.

-

Heating: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 12 hours.

-

Quenching: Cool to 0 °C and carefully quench the excess NaH with the dropwise addition of cold water.

-

Workup: Dilute with EtOAc and wash extensively with water (at least 3 times) to remove DMF, followed by a brine wash. Dry over MgSO4 , concentrate, and purify via chromatography.

Experimental Workflow Diagram

Fig 2. Step-by-step experimental workflow for alkylation with 1-(3-Chloropropyl)azepane HCl.

Troubleshooting & Optimization

-

Issue: Low Yield / Starting Material Recovery

-

Causality: The chloride displacement is too slow, or the base failed to neutralize the HCl salt.

-

Solution: Ensure the K2CO3 is freshly oven-dried and finely milled. Increase the KI catalyst loading to a full 1.0 equivalent to ensure complete in situ conversion to the alkyl iodide[3]. Switch solvent from Acetone to DMF to increase the reaction temperature to 90 °C.

-

-

Issue: Formation of Elimination Byproducts

-

Causality: High temperatures combined with strong bases can cause the alkyl halide to undergo E2 elimination, yielding 1-allyl-azepane instead of the substitution product.

-

Solution: Lower the reaction temperature. If using NaH, switch to a milder base like Cs2CO3 in DMF.

-

-

Issue: Product Streaking on TLC / Poor Column Recovery

-